molecular formula C8H4ClNO3 B3043755 5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride CAS No. 914637-77-7

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride

Cat. No. B3043755
CAS RN: 914637-77-7
M. Wt: 197.57 g/mol
InChI Key: SZCDTFDPOACHRV-UHFFFAOYSA-N
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Description

2-Furoyl chloride is a useful pharmaceutical intermediate and is used in the synthesis of mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma . It is also used in the characterization of mixtures of polyethoxylated alcohols and their sulfates .


Synthesis Analysis

2-Furoyl chloride is typically synthesized from furan carboxylic acid using a solvent such as pyridinium chloride .


Molecular Structure Analysis

The molecular formula of 2-Furoyl chloride is C5H3ClO2, and its molecular weight is 130.53 . It has a furan ring attached to a carbonyl chloride group .


Chemical Reactions Analysis

2-Furoyl chloride is used in various chemical reactions. For example, it is used in the Stille reaction, a palladium-catalyzed coupling reaction . It is also used in the preparation of S-2-furoyl-O-alkyldithiocarbonic anhydrides .


Physical And Chemical Properties Analysis

2-Furoyl chloride is a liquid at 20°C. It has a boiling point of 174°C and a melting point of -2°C. Its density is 1.324 g/mL at 25°C, and it has a refractive index of 1.53. It is soluble in acetone and ether .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Applications : Research has explored the synthesis and properties of related furyl-containing heterocycles, highlighting their utility in constructing complex organic molecules. For example, the synthesis of 2-(2-furyl)naphtho[1,2-d]oxazole through the condensation of amino-hydroxynaphthalene with furoyl chloride indicates the reactivity of furyl-containing compounds in forming heterocyclic structures, which can serve as intermediates for further chemical transformations (Aleksandrov, Dedeneva, & El’chaninov, 2011).

Reactivity and Functionalization : The electrophilic substitution reactions conducted on similar compounds, such as the formation of various substituted furyl derivatives, underscore the potential for functionalizing the furan ring in "5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride" to achieve specific electronic and physical properties for material science or pharmaceutical applications (El’chaninov, Aleksandrov, & Illenzeer, 2014).

Biological Activity

Antifungal and Antimicrobial Potential : The synthesis and evaluation of 1,2,4-triazole derivatives containing the furyl moiety have demonstrated significant antifungal and antimicrobial activities. These findings suggest that incorporating the "5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride" scaffold into biologically active compounds could lead to the development of new therapeutic agents with potential applications in treating infectious diseases (Ulusoy, Gürsoy, & Otük, 2001).

Material Science

Photophysical Properties and Applications : The study of cis-trans isomerism on the electronic-vibrational structure of related furyl-oxazole compounds has provided insights into their fluorescent properties and potential applications in optoelectronic devices. Such research indicates that the electronic structure and photophysical behavior of "5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride" could be exploited in the design of fluorescent materials or as part of light-emitting devices (Obukhov & Belen’kii, 2001).

Mechanism of Action

While the specific mechanism of action for 2-Furoyl chloride is not mentioned, it is known to participate in various chemical reactions due to the reactivity of the carbonyl chloride group .

Safety and Hazards

2-Furoyl chloride is harmful if swallowed and causes severe skin burns and eye damage. It is suspected of causing genetic defects. It is also combustible and may be corrosive to metals .

Future Directions

While specific future directions for 2-Furoyl chloride are not mentioned, furan derivatives are being explored for various applications in the field of green chemistry .

properties

IUPAC Name

5-(furan-2-yl)-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-8(11)6-7(13-4-10-6)5-2-1-3-12-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCDTFDPOACHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=CO2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
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5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
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5-(2-Furyl)-1,3-oxazole-4-carbonyl chloride
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